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This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2,2,4-trimethyloctane, a branched alkane of interest in various fields of chemical research.

Due to the limited availability of experimentally derived spectra for this specific compound, this

document focuses on predicted data based on the analysis of homologous compounds and

established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and

mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals

in drug development and related industries.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,2,4-trimethyloctane
(C₁₁H₂₄, Molecular Weight: 156.31 g/mol ).[1][2] These predictions are derived from the known

spectral characteristics of similar branched alkanes and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted
Integration

C1-H₃ (t) ~ 0.8-0.9 Triplet 3H

C2-(CH₃)₃ (s) ~ 0.8-0.9 Singlet 9H

C3-H₂ (m) ~ 1.1-1.3 Multiplet 2H

C4-H (m) ~ 1.4-1.6 Multiplet 1H

C4-CH₃ (d) ~ 0.8-0.9 Doublet 3H

C5-H₂ (m) ~ 1.2-1.4 Multiplet 2H

C6-H₂ (m) ~ 1.2-1.4 Multiplet 2H

C7-H₂ (m) ~ 1.2-1.4 Multiplet 2H

C8-H₃ (t) ~ 0.8-0.9 Triplet 3H

Chemical shifts for protons in alkanes typically appear in the upfield region of the spectrum (0.5

- 2.0 ppm). The exact chemical shift is influenced by the local electronic environment and

substitution pattern.[3]

Table 2: Predicted ¹³C NMR Spectral Data
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Carbon Predicted Chemical Shift (δ, ppm)

C1 ~ 14

C2 ~ 32 (Quaternary)

C2-(CH₃)₃ ~ 29

C3 ~ 50

C4 ~ 30-35 (Tertiary)

C4-CH₃ ~ 20-25

C5 ~ 40-45

C6 ~ 25-30

C7 ~ 20-25

C8 ~ 14

The chemical shifts of carbon atoms in alkanes are dependent on their substitution. Quaternary

carbons are the most downfield, followed by tertiary, secondary, and primary carbons.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Vibrational Mode

Predicted Absorption
Range (cm⁻¹)

Intensity

C-H Stretch (sp³) 2850-3000 Strong

C-H Bend (CH₃) ~1450 and ~1375 Medium

C-H Bend (CH₂) ~1465 Medium

The IR spectra of alkanes are characterized by strong C-H stretching absorptions just below

3000 cm⁻¹. C-H bending vibrations for methyl and methylene groups appear in the 1470-1350

cm⁻¹ region.[4][5]

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Predicted Fragment Ion Comments

156 [C₁₁H₂₄]⁺•

Molecular Ion (M⁺•) - Expected

to be of very low abundance or

absent in highly branched

alkanes.

141 [M - CH₃]⁺ Loss of a methyl group.

99 [M - C₄H₉]⁺
Cleavage at the C4-C5 bond

(loss of a butyl radical).

85 [C₆H₁₃]⁺
Cleavage at the C4-C5 bond

(formation of a hexyl cation).

71 [C₅H₁₁]⁺
Fragmentation of the alkyl

chain.

57 [C₄H₉]⁺

Likely the base peak,

corresponding to the stable

tertiary butyl cation.

43 [C₃H₇]⁺ Propyl cation.

29 [C₂H₅]⁺ Ethyl cation.

The fragmentation of branched alkanes in mass spectrometry is governed by the formation of

the most stable carbocations. Cleavage is favored at branch points, and the molecular ion peak

is often weak or absent.[6]

Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to

acquire the spectroscopic data for 2,2,4-trimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 2,2,4-trimethyloctane for ¹H NMR and 50-

100 mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Data Acquisition:

The NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters

include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve

a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to

single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used, and

a larger number of scans is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

As 2,2,4-trimethyloctane is a liquid at room temperature, the spectrum can be obtained

directly as a thin film.

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin, uniform film.

Data Acquisition:
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The prepared salt plates are placed in the sample holder of a Fourier-transform infrared

(FTIR) spectrometer.

A background spectrum of the empty spectrometer is recorded first.

The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

The final spectrum is presented as a plot of percent transmittance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of the sample is introduced into the mass spectrometer, typically via gas

chromatography (GC-MS) for a volatile compound like 2,2,4-trimethyloctane.

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•) and

fragment ions. This is known as electron ionization (EI).

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations
Logical Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 2,2,4-trimethyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,2,4-Trimethyloctane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14720532#spectroscopic-data-of-2-2-4-
trimethyloctane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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